molecular formula C26H21N5O2S2 B2440754 N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide CAS No. 921486-25-1

N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

Cat. No.: B2440754
CAS No.: 921486-25-1
M. Wt: 499.61
InChI Key: LXCCMAZRHYTVGB-UHFFFAOYSA-N
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Description

N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide ( 921486-25-1) is a synthetic benzothiazole-based compound of significant interest in pharmacological research, particularly in the field of oncology. With a molecular formula of C26H21N5O2S2 and a molecular weight of 499.6 g/mol, this hybrid molecule is structurally designed to interact with key biological targets. Benzothiazole derivatives are a privileged scaffold in medicinal chemistry, extensively investigated for their potent and selective antitumor properties. Research indicates that structural analogs of this compound, which incorporate the benzothiazole-2-amide motif, have demonstrated compelling activity as potential dual inhibitors of key kinase targets, including VEGFR-2 and BRAF . These kinases play a synergistic role in tumor progression and angiogenesis. The molecule's design, which may include a flexible acetamide linker and a ureido-thiazole moiety, is intended to mimic the binding mode of known multi-kinase inhibitors, potentially allowing it to occupy the hinge region and allosteric pockets of these enzymes. Beyond oncology, the broader class of benzothiazole-acetamide hybrids is also being explored for other bioactivities. Related compounds have shown promising urease inhibitory activity , which is relevant for research into treatments for infections caused by Helicobacter pylori. This compound is intended for use in non-clinical research applications only, such as in vitro bioactivity screening, mechanism of action studies, and as a reference standard in analytical chemistry. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N5O2S2/c1-16-7-12-21-22(13-16)35-24(30-21)17-8-10-19(11-9-17)27-23(32)14-20-15-34-26(29-20)31-25(33)28-18-5-3-2-4-6-18/h2-13,15H,14H2,1H3,(H,27,32)(H2,28,29,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCCMAZRHYTVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CC4=CSC(=N4)NC(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide, a compound featuring both thiazole and urea functionalities, has garnered attention for its potential biological activities, particularly in the field of oncology. This article synthesizes current research findings regarding its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazole ring fused with a benzo[d]thiazole moiety and a phenylureido group. Its chemical structure can be represented as follows:

C22H22N2O3S\text{C}_{22}\text{H}_{22}\text{N}_{2}\text{O}_{3}\text{S}

This structural complexity contributes to its diverse biological activities.

Anticancer Activity

Research has indicated that derivatives of thiazole and benzothiazole exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The following table summarizes the anticancer activity results:

Cell Line IC50 (µM) Mechanism of Action
A5491.5Induction of apoptosis via caspase activation
C62.0Inhibition of DNA synthesis

The anticancer effects are primarily attributed to the compound's ability to induce apoptosis in tumor cells. This is facilitated through several mechanisms:

  • Caspase Activation: The compound activates caspases, leading to programmed cell death.
  • Inhibition of Proliferation: It significantly reduces DNA synthesis in cancer cells, thus inhibiting their proliferation.
  • Reactive Oxygen Species (ROS) Generation: Increased ROS levels have been observed, contributing to oxidative stress in cancer cells.

Case Studies

  • In Vitro Studies:
    A study conducted on A549 and C6 cell lines demonstrated that treatment with the compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed an increase in early and late apoptotic cells, indicating effective induction of apoptosis.
  • Animal Models:
    In vivo studies using xenograft models showed that administration of the compound significantly reduced tumor growth compared to control groups. Tumor weight was measured post-treatment, revealing a reduction of approximately 50% in treated mice.

Broader Biological Activities

Beyond anticancer properties, thiazole and benzothiazole derivatives have exhibited:

  • Antibacterial Activity: Some derivatives have shown effectiveness against various bacterial strains.
  • Antifungal Properties: Compounds similar to this compound have demonstrated antifungal activity in vitro.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the benzothiazole moiety exhibit notable antimicrobial properties. For instance, derivatives synthesized from 4-(6-methylbenzo[d]thiazol-2-yl)benzenamine have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus . The introduction of various substituents on the benzothiazole structure can enhance these antimicrobial activities, making it a promising scaffold for developing new antibiotics.

Anticancer Potential

Benzothiazole derivatives have been extensively studied for their anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. In a study focusing on similar benzothiazole derivatives, compounds demonstrated potent activity against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression . The specific mechanism often involves the modulation of signaling pathways crucial for tumor growth.

Case Studies and Research Findings

  • Synthesis and Evaluation of Antimicrobial Activity :
    • A study synthesized several thiazolidinone derivatives from 4-(6-methylbenzo[d]thiazol-2-yl)phenylamine and assessed their antibacterial efficacy. Results indicated that these compounds exhibited significant activity against common bacterial strains .
  • Inhibitory Activity Against Viruses :
    • Research on benzothiazole derivatives has revealed their potential as inhibitors of viral infections such as MERS-CoV. The presence of the benzothiazole unit was critical for maintaining inhibitory activity, highlighting the importance of structural components in drug design .
  • Anticancer Activity :
    • Various studies have reported that benzothiazole derivatives can interfere with cancer cell metabolism and proliferation. For example, one investigation showed that modifications to the thiazole ring could enhance cytotoxicity against specific cancer types .

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget Organism/Cell TypeReference
N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamideAntimicrobialE. coli, S. aureus
Benzothiazole DerivativesAntiviralMERS-CoV
Thiazolidinone Derivatives from BenzothiazoleAnticancerVarious Cancer Cell Lines

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide, and how are reaction conditions optimized?

  • Methodology : The compound is synthesized via multi-step reactions involving thiazole and benzothiazole precursors. For example, 2-aminothiazole derivatives react with acetonitrile in the presence of anhydrous aluminum chloride to form acetamide intermediates . Optimized conditions include using ethanol or THF as solvents, catalytic DMAP for coupling reactions, and controlled temperatures (e.g., reflux at 80°C for 6–12 hours) to improve yields (70–85%) . Purity is enhanced via recrystallization in ethanol or column chromatography with ethyl acetate/hexane gradients.

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹, NH stretches at 3200–3400 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3–2.6 ppm) and carbon backbone .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z 504.2 [M+H]⁺) .
  • Elemental Analysis : Confirms C, H, N, S content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can computational methods like molecular docking elucidate the compound’s interaction with biological targets?

  • Methodology : Docking studies (e.g., using AutoDock Vina) model the compound’s binding to enzymes like α-glucosidase or kinase targets. The thiazole and benzothiazole moieties show hydrogen bonding with active-site residues (e.g., Asp349, Arg439), while the phenylurea group enhances hydrophobic interactions. Scoring functions (ΔG ≈ −9.2 kcal/mol) suggest strong binding affinity, corroborated by in vitro IC₅₀ values .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

  • Methodology : Discrepancies in NMR splitting patterns or IR peak shifts often arise from polymorphic forms or solvent residues. Solutions include:

  • Dynamic NMR : Assesses rotational barriers in urea linkages to explain peak broadening .
  • PXRD : Differentiates crystalline vs. amorphous phases .
  • HPLC-PDA : Quantifies impurities (>95% purity threshold) .

Q. How do reaction mechanisms for forming the thiazole-urea linkage vary under acidic vs. basic conditions?

  • Mechanistic Insights :

  • Acidic Conditions : Protonation of the urea nitrogen facilitates nucleophilic attack by the thiazole’s amino group, forming a stable six-membered transition state .
  • Basic Conditions : Deprotonation of the thiazole NH enhances reactivity with isocyanate intermediates, favoring a carbamate-like pathway . Kinetic studies (monitored via FT-IR) show basic conditions accelerate the reaction (t₁/₂ = 30 min vs. 2 hours under acidic conditions) .

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